2-Fluoro-5-(3-thienyl)benzenecarbonitrile
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Overview
Description
2-Fluoro-5-(3-thienyl)benzenecarbonitrile is an organic compound with the molecular formula C11H6FNS and a molecular weight of 203.24 g/mol . It is a biochemical used primarily in proteomics research . The compound features a benzene ring substituted with a fluoro group, a thienyl group, and a carbonitrile group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(3-thienyl)benzenecarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzonitrile and 3-thiophenylboronic acid.
Suzuki Coupling Reaction: The key step in the synthesis is the Suzuki coupling reaction, where 2-fluorobenzonitrile reacts with 3-thiophenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol under reflux conditions.
Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(3-thienyl)benzenecarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thienyl group can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiol derivatives.
Coupling Reactions: The carbonitrile group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include substituted benzenecarbonitriles with various functional groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiol derivatives and reduced nitriles.
Scientific Research Applications
2-Fluoro-5-(3-thienyl)benzenecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules for pharmaceuticals and materials science.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(3-thienyl)benzenecarbonitrile depends on its specific application. In biological systems, it may interact with proteins or enzymes, altering their function or activity. The fluoro and thienyl groups can enhance binding affinity to molecular targets, while the carbonitrile group can participate in covalent bonding with active sites.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(2-thienyl)benzenecarbonitrile
- 2-Fluoro-4-(3-thienyl)benzenecarbonitrile
- 2-Fluoro-5-(3-furyl)benzenecarbonitrile
Uniqueness
2-Fluoro-5-(3-thienyl)benzenecarbonitrile is unique due to the specific positioning of the fluoro, thienyl, and carbonitrile groups on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-fluoro-5-thiophen-3-ylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FNS/c12-11-2-1-8(5-10(11)6-13)9-3-4-14-7-9/h1-5,7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOGENOBVLTYCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC=C2)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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